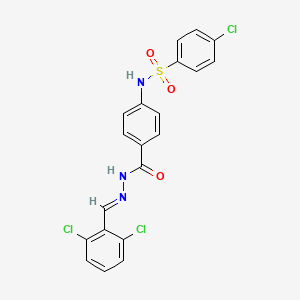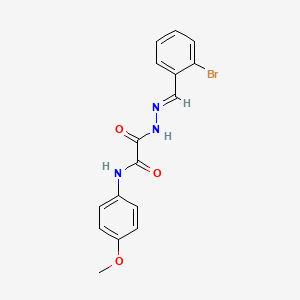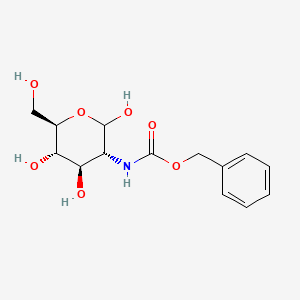
Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is a chemical compound commonly used as a crosslinking agent, plasticizer, and stabilizer in various polymer preparations. It enhances the thermal stability, mechanical properties, and chemical resistance of polymers, making it valuable in the production of polyurethanes, epoxy resins, and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- typically involves the reaction of p-toluenesulfonyl chloride with 1,4-butanediamine under suitable reaction conditions. The reaction proceeds as follows:
- p-Toluenesulfonyl chloride and 1,4-butanediamine.
Solvent: Anhydrous solvent such as dichloromethane or chloroform.
Catalyst: Base such as triethylamine or pyridine.
Temperature: Room temperature to moderate heating (25-60°C).
Reaction Time: Several hours to complete the reaction.
The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To ensure consistent product quality and yield.
Automated Purification: Techniques such as distillation, crystallization, and filtration to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance material properties.
Biology: Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N,4-dimethyl-: A simpler analog with similar sulfonamide functionality.
N,N’-1,4-butanediylbis[N,4-dimethyl-]sulfonamide: A related compound with different substituents on the sulfonamide group.
Uniqueness
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is unique due to its specific structure, which provides enhanced crosslinking and stabilization properties compared to simpler sulfonamides. Its ability to improve the thermal and mechanical properties of polymers makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
102600-39-5 |
|---|---|
Formule moléculaire |
C20H28N2O4S2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[4-[methyl-(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21(3)15-5-6-16-22(4)28(25,26)20-13-9-18(2)10-14-20/h7-14H,5-6,15-16H2,1-4H3 |
Clé InChI |
JPQIUUJDEPEEQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)






![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)



![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
